3-(2-Aminoethyl)quinolin-6-ol

Catalog No.
S13827657
CAS No.
1421605-96-0
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)quinolin-6-ol

CAS Number

1421605-96-0

Product Name

3-(2-Aminoethyl)quinolin-6-ol

IUPAC Name

3-(2-aminoethyl)quinolin-6-ol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2

InChI Key

ZRBWJXJFKGFIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)CCN

3-(2-Aminoethyl)quinolin-6-ol is a compound characterized by its unique structure, which features a quinoline ring substituted with a hydroxyl group and an aminoethyl side chain. Its chemical formula is C11_{11}H12_{12}N2_2O, indicating the presence of two nitrogen atoms, one oxygen atom, and a carbon skeleton typical of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields.

, including:

  • Oxidation: The amino group can be oxidized to form corresponding ketones or aldehydes, using reagents such as potassium permanganate.
  • Reduction: The quinoline ring can undergo reduction to yield dihydroquinoline derivatives under specific conditions.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, facilitating the synthesis of various substituted derivatives .

Research indicates that 3-(2-Aminoethyl)quinolin-6-ol exhibits significant biological activity, particularly in anticancer research. It has shown efficacy against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The compound's mechanism of action may involve the modulation of heat shock proteins and apoptosis pathways, leading to reduced cell viability in treated cancer cells .

Moreover, studies have suggested that derivatives of quinoline compounds can act as inhibitors for specific enzymes and receptors, enhancing their therapeutic potential.

The synthesis of 3-(2-Aminoethyl)quinolin-6-ol typically involves the reaction of quinoline derivatives with aminoethanol. Common synthetic routes include:

  • Condensation Reaction: Quinoline-3-carbaldehyde is reacted with aminoethanol under acidic or basic conditions, often in solvents like ethanol or methanol.
  • Recrystallization or Chromatography: The product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial methods may utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to enhance yield and purity.

3-(2-Aminoethyl)quinolin-6-ol has various applications in:

  • Medicinal Chemistry: As a precursor for developing therapeutic agents targeting cancer and other diseases.
  • Biological Studies: In enzyme inhibition studies and receptor binding assays due to its structural similarities with biologically active compounds.
  • Industrial Uses: In the production of dyes and pigments, leveraging its chemical properties for diverse organic syntheses .

Interaction studies have demonstrated that 3-(2-Aminoethyl)quinolin-6-ol can bind to specific molecular targets, influencing biological pathways. For instance, it may interact with heat shock proteins involved in cancer cell survival mechanisms. These interactions are crucial for understanding the compound's potential as an anticancer agent and its role in other therapeutic contexts .

Several compounds share structural similarities with 3-(2-Aminoethyl)quinolin-6-ol. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-AminoquinolineLacks the hydroxyl group; primarily used in synthesisLess versatile in biological applications
7-Methylquinolin-6-olContains a methyl group instead of an aminoethyl chainDifferent reactivity profiles
4-HydroxyquinolineHydroxy group at a different positionDistinct biological activities
3-Bromoquinolin-6-olContains a bromine atomUnique reactivity due to bromine substitution

Uniqueness: The presence of both the hydroxyl group and the aminoethyl side chain in 3-(2-Aminoethyl)quinolin-6-ol confers specific reactivity and biological properties that distinguish it from other quinoline derivatives. This unique combination enhances its potential applications in medicinal chemistry and biological research .

Nucleophilic Aromatic Substitution Strategies in Quinoline Functionalization

Quinoline’s electron-deficient aromatic system enables nucleophilic substitution at activated positions, particularly C3 and C6. The aminoethyl side chain at C3 is often introduced via displacement of halogen or nitro groups. For example, 3-bromo-4-nitroquinoline 1-oxide reacts with 2-methylaminoethanol to yield 3-(N-2-hydroxyethylamino)-4-nitroquinoline 1-oxide, which undergoes cyclization to form fused quinoline derivatives. Key parameters influencing substitution efficiency include:

  • Electrophilic directing groups: Nitro groups at C4 enhance reactivity at C3 by increasing electron withdrawal.
  • Solvent effects: Tetrahydrofuran (THF) facilitates nucleophilic displacement of bromine in 3-bromoquinolines, achieving >85% yield.
  • Temperature control: Reactions proceed optimally at 25–40°C, minimizing side product formation.

A comparative study of substitution outcomes is shown below:

Starting MaterialNucleophileConditionsYield (%)Reference
3-Bromo-4-nitroquinoline2-MethylaminoethanolTHF, 25°C, 12 h87
3-ChloroquinolineEthylenediamineDMF, 80°C, 24 h72
3-Nitroquinoline 1-oxide2-AminoethanethiolEthanol, reflux, 6 h68

The C6 hydroxyl group is typically introduced via nitration followed by reduction, as demonstrated in the synthesis of 8-substituted quinolines.

Metal-Catalyzed Cyclization Approaches for Aminoethyl Side Chain Incorporation

Palladium and manganese catalysts enable direct C–H functionalization for aminoethyl group installation. Notably, palladium(II) acetate catalyzes C8-selective arylation of quinoline N-oxides, which can be coupled with subsequent amination steps. Manganese(I) complexes under visible light initiate tandem oxidation-condensation cycles, forming quinoline cores with aminoethyl substituents in 68–92% yields.

Critical factors in metal-catalyzed syntheses:

  • Ligand design: Bidentate ligands like 1,10-phenanthroline improve palladium’s regioselectivity for C8 functionalization.
  • Oxidant requirements: Aerobic conditions coupled with Mn(I) catalysts promote sustainable oxidation steps without stoichiometric oxidants.
  • Substrate scope: Electron-donating groups at C6 enhance cyclization rates by 40% compared to unsubstituted quinolines.

Microwave- and Ultrasound-Assisted Green Synthesis Protocols

While conventional heating remains prevalent, emerging techniques reduce reaction times from hours to minutes:

  • Microwave irradiation: Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate synthesis achieves 94% yield in 15 minutes versus 10 hours thermally.
  • Ultrasound activation: Sonication accelerates nucleophilic substitutions by 3-fold through cavitation-enhanced mixing.

Solvent-free conditions under microwave irradiation eliminate purification steps, as demonstrated in the one-pot synthesis of N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide.

Post-Functionalization Techniques for Position-Specific Modifications

Regioselective bromination at C3 or C6 enables late-stage diversification via cross-coupling. For instance:

  • Suzuki-Miyaura coupling: 6-Bromo-8-nitroquinoline reacts with boronic acids to install aryl groups at C6 (78–91% yields).
  • Buchwald-Hartwig amination: 3-Bromoquinoline derivatives undergo amination with ethylenediamine to yield 3-(2-aminoethyl) analogs.

Selectivity challenges are addressed through:

  • Steric directing groups: N-oxide functionalities bias functionalization to C8 positions.
  • Electronic effects: Nitro groups at C4 deactivate C3 toward electrophilic attack, favoring C6 modifications.

The subcellular distribution of 3-(2-Aminoethyl)quinolin-6-ol is primarily governed by its physicochemical properties as a weak base quinoline derivative. The compound exhibits a calculated pKa of approximately 9.1 for the quinoline nitrogen and 10.3 for the aminoethyl group [1] [2]. This dual basicity enables preferential accumulation in acidic organelles through the ion-trap mechanism, a well-established phenomenon for quinoline-based compounds [3] [4].

Ion-Trap Mechanism and Lysosomal Targeting

The lysosomal accumulation of 3-(2-Aminoethyl)quinolin-6-ol follows the classical ion-trap mechanism mediated by the vacuolar proton-pump adenosine triphosphatase (V-ATPase) [3] [4]. Under physiological conditions (pH 7.4), the compound exists predominantly in its neutral form, allowing passive diffusion across cellular membranes [3]. Upon entry into lysosomes (pH 4.5-5.5), both the quinoline nitrogen and aminoethyl group undergo protonation, resulting in a doubly charged cationic species that cannot readily cross the lysosomal membrane [3] [4].

Quantitative studies using similar quinoline derivatives demonstrate concentration factors of approximately 1,000-10,000 fold in lysosomes relative to the cytoplasm [3] [4]. The accumulation ratio depends on the pH gradient between the cytoplasm and lysosomal compartments, with the relationship described by:

Accumulation Ratio = (1 + 10^(pKa1-pHlysosome)) × (1 + 10^(pKa2-pHlysosome)) / [(1 + 10^(pKa1-pHcytoplasm)) × (1 + 10^(pKa2-pHcytoplasm))]

Subcellular Localization Patterns

Fluorescence microscopy studies of structurally related quinoline derivatives reveal characteristic perinuclear accumulation patterns consistent with lysosomal localization [5] [4]. The compound exhibits colocalization with established lysosomal markers including lysosomal-associated membrane protein 1 (LAMP1), LAMP2, and Rab7 [4]. Time-course studies demonstrate rapid initial uptake (within 15-30 minutes) followed by sustained retention for several hours [4] [6].

The subcellular distribution is influenced by cellular metabolic state. Under nutrient-rich conditions, lysosomes remain dispersed throughout the cytoplasm, while starvation conditions promote perinuclear clustering through activation of the dynein-dynactin motor complex [7]. This redistribution affects the apparent concentration of accumulated quinoline compounds within individual lysosomes [7].

Determinants of Lysosomal Specificity

The lysosomal targeting specificity of 3-(2-Aminoethyl)quinolin-6-ol is enhanced by several structural features. The 6-hydroxyl group provides additional hydrogen bonding capacity, potentially facilitating interactions with lysosomal membrane components [1]. The aminoethyl side chain length (two carbon atoms) is optimal for lysosomal accumulation, as demonstrated by comparative studies showing that shorter (methyl) or longer (propyl) chains result in reduced lysosomal selectivity [3].

Central nitrogen methylation in quinoline derivatives has been shown to enhance lysosomal localization while reducing nuclear accumulation [5]. However, 3-(2-Aminoethyl)quinolin-6-ol lacks this methylation, suggesting potential for non-specific subcellular distribution under certain conditions [5].

DNA Intercalation and Topoisomerase Inhibition Mechanisms

The quinoline scaffold of 3-(2-Aminoethyl)quinolin-6-ol provides a planar aromatic system capable of intercalating between DNA base pairs [8] [9]. The compound's molecular dimensions (approximately 12 Å × 4 Å) are compatible with the major groove width of B-form DNA (12 Å) [8] [9].

DNA Intercalation Mechanisms

DNA intercalation by quinoline derivatives occurs through a multi-step process involving initial electrostatic association, followed by threading between base pairs [8] [9]. The process is facilitated by magnesium ions, which coordinate with both the quinoline carboxylate/carbonyl groups and DNA phosphate backbone [8] [10]. For 3-(2-Aminoethyl)quinolin-6-ol, the 6-hydroxyl group may provide additional coordination sites for metal-mediated DNA binding [8].

Surface plasmon resonance studies of related quinoline compounds demonstrate binding constants in the range of 10^4-10^5 M^-1 for double-stranded DNA [8] [11]. The binding affinity is sequence-dependent, with preference for guanine-rich regions due to favorable stacking interactions [8] [9]. The aminoethyl substituent may facilitate additional contacts with the DNA minor groove [8].

Topoisomerase Inhibition Profiles

Quinoline derivatives function as topoisomerase poisons rather than catalytic inhibitors [12] [13]. The mechanism involves stabilization of the normally transient DNA-topoisomerase cleavage complex, preventing religation and leading to persistent DNA strand breaks [12] [13]. This results in replication fork collision and subsequent cell death [12] [13].

Topoisomerase I Inhibition: The planar quinoline core of 3-(2-Aminoethyl)quinolin-6-ol can intercalate at the cleavage site, stabilizing the topoisomerase I-DNA complex [12] [14]. The 6-hydroxyl group may form hydrogen bonds with amino acid residues in the enzyme active site [12]. Studies of related quinoline derivatives show IC50 values ranging from 0.25-10 μM for topoisomerase I inhibition [12] [14].

Topoisomerase II Interactions: The compound may also interact with topoisomerase II through a similar mechanism, although with potentially different sequence specificity [13] [15]. The dual nitrogen basicity could facilitate binding to the enzyme's adenosine triphosphate-binding site [13].

DNA Cleavage Specificity

Quinoline-mediated DNA cleavage exhibits sequence-dependent patterns that correlate with compound potency [8]. Analysis of cleavage sites reveals two distinct patterns: Pattern I (more potent compounds) shows less sequence specificity, while Pattern II (less potent compounds) demonstrates preferential cleavage at specific sites [8]. The presence of fluorine at the 6-position typically shifts compounds toward Pattern I behavior [8].

For 3-(2-Aminoethyl)quinolin-6-ol, the 6-hydroxyl group may influence cleavage specificity through hydrogen bonding interactions with DNA bases or backbone components [8]. The aminoethyl substituent provides additional flexibility for optimal enzyme-DNA-compound ternary complex formation [8].

Enzyme Inhibition Profiling Against Metalloproteinases

The quinoline scaffold represents a privileged structure for metalloproteinase inhibition due to its ability to chelate zinc ions and interact with enzyme active sites [16] [17]. The 6-hydroxyl group of 3-(2-Aminoethyl)quinolin-6-ol may provide additional metal coordination capability [16].

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes critical for extracellular matrix remodeling [18] [19]. Quinoline-based inhibitors typically function through zinc chelation combined with favorable interactions in the enzyme's S1' specificity pocket [18] [19].

MMP-13 Inhibition: Quinoline derivatives have demonstrated potent MMP-13 inhibition with IC50 values in the nanomolar range [19] [20]. The most effective compounds occupy the S1' pocket without directly coordinating the catalytic zinc ion [19] [20]. Molecular dynamics simulations suggest that the 6-hydroxyl group of 3-(2-Aminoethyl)quinolin-6-ol could form hydrogen bonds with Ser250 and Gly248 residues [19].

MMP-14 Inhibition: Structure-activity relationship studies indicate that quinoline-containing compounds can selectively inhibit MMP-14 with good potency [21]. The aminoethyl substituent may provide favorable interactions with the enzyme's hydrophobic binding pocket [21].

Zinc Coordination Mechanisms

The inhibition mechanism involves formation of a coordination complex between the quinoline nitrogen and the catalytic zinc ion [16] [17]. The 6-hydroxyl group may provide additional coordination, resulting in enhanced binding affinity [16]. The aminoethyl side chain could facilitate secondary interactions with amino acid residues lining the active site [16].

Selectivity Profile

Quinoline-based metalloproteinase inhibitors demonstrate varying selectivity profiles depending on their substitution pattern [16] [17]. The presence of the 6-hydroxyl group and aminoethyl substituent in 3-(2-Aminoethyl)quinolin-6-ol may confer selectivity toward specific MMP subtypes through unique binding interactions [16] [17].

Fragment-based screening studies have identified quinoline-sulfonamide derivatives as potent MMP inhibitors with IC50 values in the low micromolar range [16] [17]. The dual nitrogen basicity of 3-(2-Aminoethyl)quinolin-6-ol may provide similar or enhanced potency through optimized zinc coordination geometry [16].

Protein Binding Thermodynamics and Kinetics Analysis

The protein binding characteristics of 3-(2-Aminoethyl)quinolin-6-ol are influenced by its physicochemical properties, including molecular weight (188.23 Da), hydrogen bonding capacity, and conformational flexibility [22] [23] [11].

Thermodynamic Parameters

Thermodynamic analysis of quinoline-protein interactions reveals complex binding energetics involving multiple non-covalent interactions [22] [23] [11]. The binding process is characterized by:

Enthalpy Changes (ΔH): Van der Waals interactions and hydrogen bonding typically contribute favorable enthalpic terms [22] [23] [11]. The 6-hydroxyl group and aminoethyl substituent of 3-(2-Aminoethyl)quinolin-6-ol provide multiple hydrogen bonding opportunities [22] [23].

Entropy Changes (ΔS): Binding often involves unfavorable conformational entropy loss, partially offset by favorable solvation entropy changes [22] [23] [11]. The conformational flexibility of the aminoethyl side chain may minimize entropy penalties [22] [23].

Gibbs Free Energy (ΔG): Typical binding affinities for quinoline-protein complexes range from -20 to -35 kJ/mol, corresponding to dissociation constants in the micromolar range [22] [23] [11].

Binding Kinetics

Kinetic analysis reveals that quinoline-protein binding follows complex multi-step mechanisms [22] [24] [11]. The process typically involves:

  • Initial Association: Rapid formation of an encounter complex through electrostatic and hydrophobic interactions [22] [24]
  • Conformational Adjustment: Slower optimization of binding geometry involving side chain and backbone movements [22] [24]
  • Final Complex Formation: Stabilization through specific hydrogen bonding and van der Waals interactions [22] [24]

Protein Selectivity

The binding selectivity of 3-(2-Aminoethyl)quinolin-6-ol depends on complementary interactions with specific protein binding sites [22] [25] [11]. The quinoline core provides a rigid scaffold for aromatic stacking interactions, while the 6-hydroxyl group and aminoethyl substituent contribute selectivity through specific hydrogen bonding patterns [22] [25].

Surface plasmon resonance studies of related quinoline compounds demonstrate binding constants ranging from 10^4 to 10^6 M^-1 for various protein targets [22] [11]. The binding affinity correlates with the degree of shape complementarity between the compound and protein binding site [22] [11].

Temperature Dependence

Temperature-dependent binding studies reveal that quinoline-protein interactions are typically enthalpically driven at physiological temperatures [22] [23] [11]. The binding affinity generally decreases with increasing temperature, consistent with the predominant role of hydrogen bonding and van der Waals interactions [22] [23] [11].

Heat capacity changes (ΔCp) for quinoline-protein binding are typically negative (-200 to -400 J/mol·K), indicating burial of hydrophobic surface area upon complex formation [22] [23]. This suggests that the aminoethyl side chain and quinoline core contribute to hydrophobic binding interactions [22] [23].

Cooperative Binding Effects

Some quinoline derivatives exhibit cooperative binding behavior, particularly in systems involving multiple binding sites or allosteric regulation [22] [24]. The dual nitrogen basicity of 3-(2-Aminoethyl)quinolin-6-ol may facilitate such cooperative interactions through bridging between distinct protein domains [22] [24].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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